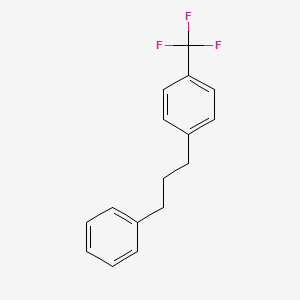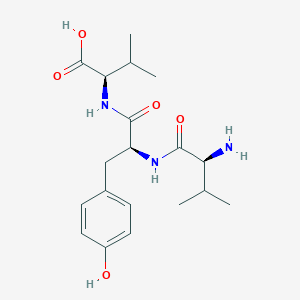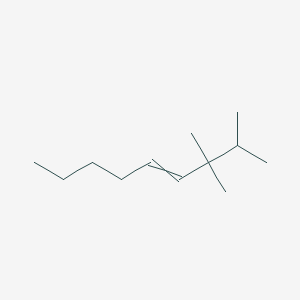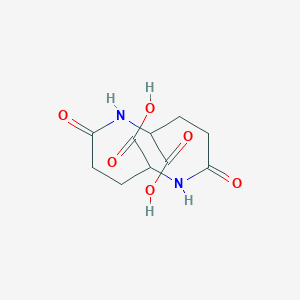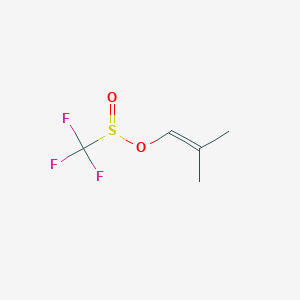
2-Methylprop-1-en-1-yl trifluoromethanesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is a chemical compound with the molecular formula C5H7F3O2S . It is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate typically involves the reaction of 2-methylprop-1-en-1-ol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like pyridine to neutralize the acidic by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylprop-1-en-1-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfinate group is replaced by other nucleophiles.
Addition Reactions: The double bond in the compound allows for addition reactions with electrophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, electrophiles like halogens, and oxidizing agents like potassium permanganate. Reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while addition reactions with halogens can produce halogenated compounds .
Aplicaciones Científicas De Investigación
2-Methylprop-1-en-1-yl trifluoromethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methylprop-1-en-1-yl trifluoromethanesulfinate involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfinate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. The double bond in the molecule also allows for addition reactions with electrophiles, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the trifluoromethanesulfinate group.
Prop-2-yn-1-yl trifluoromethanesulfonate: Similar in having the trifluoromethanesulfonate group but differs in the carbon backbone
Uniqueness
2-Methylprop-1-en-1-yl trifluoromethanesulfinate is unique due to the presence of both the trifluoromethanesulfinate group and the double bond, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
63367-00-0 |
|---|---|
Fórmula molecular |
C5H7F3O2S |
Peso molecular |
188.17 g/mol |
Nombre IUPAC |
2-methylprop-1-enyl trifluoromethanesulfinate |
InChI |
InChI=1S/C5H7F3O2S/c1-4(2)3-10-11(9)5(6,7)8/h3H,1-2H3 |
Clave InChI |
FANFGDGNRJLKQX-UHFFFAOYSA-N |
SMILES canónico |
CC(=COS(=O)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


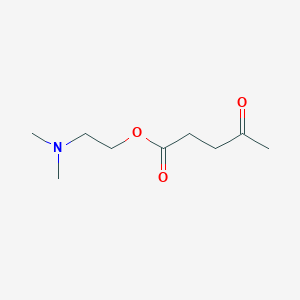
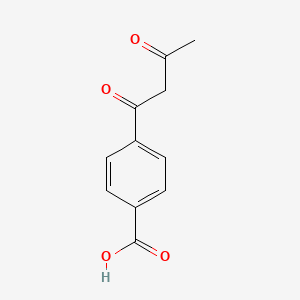
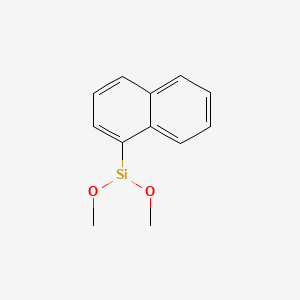
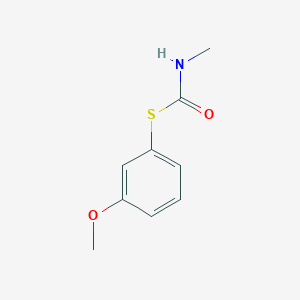
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
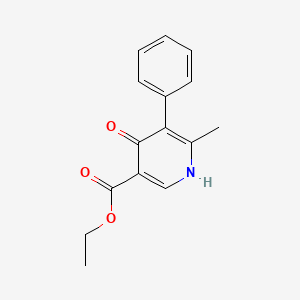
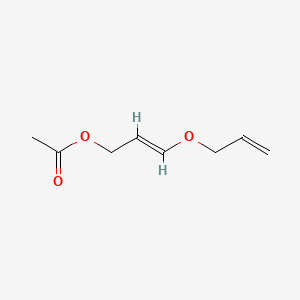
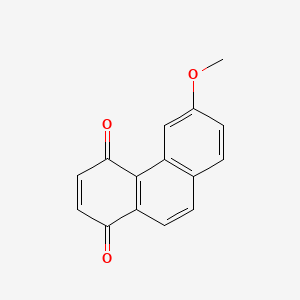
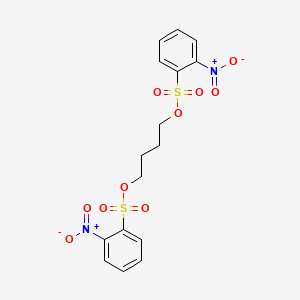
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
